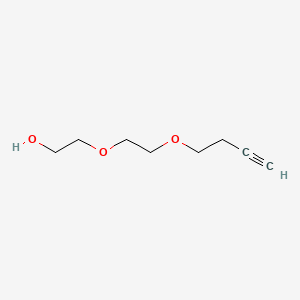

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol is an organic compound with the molecular formula C9H16O4. It is a member of the glycol ether family, characterized by the presence of both an alkyne group and ether linkages. This compound is often used in various chemical syntheses and industrial applications due to its unique reactivity and solubility properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol typically involves the reaction of but-3-yn-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of but-3-yn-1-ol attacks the ethylene oxide, forming the desired product.

Reaction Conditions:

Temperature: 50-70°C

Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous feeding: of but-3-yn-1-ol and ethylene oxide into the reactor.

Maintaining optimal reaction conditions: (temperature, pressure, and catalyst concentration).

Separation and purification: of the product using distillation or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of but-3-ene-1-ol or butane-1-ol.

Substitution: Formation of ethers or esters depending on the substituent used.

Applications De Recherche Scientifique

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Employed in the synthesis of bioactive compounds and as a linker in bioconjugation techniques.

Medicine: Investigated for its potential in drug delivery systems due to its solubility and reactivity.

Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in polymer synthesis.

Mécanisme D'action

The mechanism by which 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol exerts its effects is largely dependent on its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether linkages provide flexibility and solubility, making it an excellent candidate for various chemical transformations.

Molecular Targets and Pathways:

Click Chemistry: The alkyne group reacts with azides to form triazoles, a reaction widely used in bioconjugation and material science.

Solubility Enhancement: The ether groups enhance the solubility of hydrophobic compounds, facilitating their use in aqueous environments.

Comparaison Avec Des Composés Similaires

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol can be compared with other glycol ethers and alkyne-containing compounds:

Triethylene Glycol Mono (2-propynyl) Ether: Similar structure but with different chain lengths, affecting solubility and reactivity.

Propargyl Alcohol: Contains an alkyne group but lacks the ether linkages, making it less flexible and soluble.

Polyethylene Glycol (PEG) Derivatives: These compounds have varying chain lengths and functional groups, offering a range of solubility and reactivity profiles.

Uniqueness: The combination of an alkyne group and ether linkages in this compound provides a unique balance of reactivity and solubility, making it a versatile compound in both research and industrial applications.

Activité Biologique

2-(2-(But-3-yn-1-yloxy)ethanol, also known as 2-[2-(3-butyn-1-yloxy)ethoxy]ethanol, is an organic compound characterized by its unique structure that includes a butynyl ether moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.20 g/mol

- CAS Number : 1938058-27-5

-

Structure :

SMILES OCCOCCOCCC C

Anticancer Activity

Research indicates that compounds with similar alkyne functionalities often exhibit significant anticancer properties. The interaction of the alkyne group with biological targets may contribute to the inhibition of tumor growth and proliferation. A study highlighted that compounds with similar structures demonstrated tumor growth inhibition in various cancer models, suggesting potential therapeutic applications for 2-(2-(But-3-yn-1-yloxy)ethanol) in oncology.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds containing alkyne functionalities have been observed to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways and enhancement of cellular resilience against neurotoxic agents .

The precise mechanism of action for 2-(2-(But-3-yn-1-yloxy)ethanol) remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets through its alkyne group, potentially influencing signaling pathways involved in cell survival and apoptosis. Further molecular docking studies are recommended to clarify these interactions and identify potential binding sites on relevant proteins.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| 2-[2-(2-Propynyloxy)ethoxy]ethylamine | 944561-44-8 | Moderate | Yes |

| 3,6,9,12-Tetraoxatetradecane-1,14-diamine | 68960-97-4 | Low | No |

| 2-(2-(2-Aminoethoxy)ethoxy)ethanol | 86770-74-3 | High | Moderate |

| 2-(2-(But-3-yn-1-yloxy)ethanol | 1938058-27-5 | Potential | Potential |

This table illustrates the biological activity of structurally similar compounds, highlighting the potential of 2-(2-(But-3-yn-1-yloxy)ethanol) as a candidate for further research.

Case Studies

A notable case study examined the effects of similar compounds on human cancer cell lines. In vitro assays revealed that certain alkynyl ethers exhibited IC50 values in the low micromolar range against various cancer types, indicating significant cytotoxicity . Additionally, neuroprotective assays demonstrated that these compounds could reduce apoptosis in neuronal cell cultures exposed to oxidative stress.

Propriétés

IUPAC Name |

2-(2-but-3-ynoxyethoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-5-10-7-8-11-6-4-9/h1,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJVWUSXDJDZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.